Product packaging for [1,4'-Bipiperidin]-4-amine(Cat. No.:)

[1,4'-Bipiperidin]-4-amine

Cat. No.: B12847117
M. Wt: 183.29 g/mol
InChI Key: BQDUNEBRHFMOSC-UHFFFAOYSA-N
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Description

[1,4'-Bipiperidin]-4-amine is a piperidine-based compound of significant interest in medicinal chemistry and drug discovery research. Piperidine derivatives are crucial synthetic building blocks in the pharmaceutical industry, found in more than twenty classes of pharmaceuticals and numerous alkaloids . These structures are frequently explored in structure-activity relationship (SAR) studies to optimize potency and drug-like properties, particularly for challenging therapeutic targets . For instance, piperidine derivatives have been identified as key scaffolds in the development of inhibitors targeting the electron transport chain in Mycobacterium tuberculosis , demonstrating the critical role this chemical class plays in antimicrobial research . The structure of this compound, featuring two linked piperidine rings and a primary amine, provides multiple sites for chemical modification, making it a versatile intermediate for constructing more complex molecules. Researchers utilize such compounds in the synthesis of potential therapeutic agents, often employing modern catalytic methods like hydrogenation to achieve the desired stereochemistry . This compound is supplied For Research Use Only (RUO) and is strictly intended for laboratory applications. It is not approved for use in humans, animals, or as a diagnostic agent.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H21N3 B12847117 [1,4'-Bipiperidin]-4-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H21N3

Molecular Weight

183.29 g/mol

IUPAC Name

1-piperidin-4-ylpiperidin-4-amine

InChI

InChI=1S/C10H21N3/c11-9-3-7-13(8-4-9)10-1-5-12-6-2-10/h9-10,12H,1-8,11H2

InChI Key

BQDUNEBRHFMOSC-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1N2CCC(CC2)N

Origin of Product

United States

Advanced Synthetic Methodologies for 1,4 Bipiperidin 4 Amine and Its Congeners

Direct Synthesis Approaches to the [1,4'-Bipiperidin]-4-amine Core Structure

The direct construction of the this compound core relies on strategies that efficiently form one of the piperidine (B6355638) rings or the crucial bond connecting them. Key approaches include reductive amination, cyclization, and multicomponent reactions, each offering distinct advantages in terms of efficiency and substrate scope.

Reductive amination is a cornerstone of amine synthesis and a highly effective method for constructing the this compound core. This two-stage, one-pot process typically involves the condensation of an amine with a ketone or aldehyde to form an intermediate imine or enamine, which is then reduced in situ to the target amine. youtube.com The versatility of this reaction allows for the synthesis of a wide array of amines with varied substitution patterns. youtube.com

For the synthesis of the this compound skeleton, a common approach is the reaction between a 4-aminopiperidine (B84694) derivative and a piperidin-4-one derivative. For instance, the reductive amination of N-Boc-4-piperidone with a primary amine, followed by deprotection, is a well-established route to 4-aminopiperidine compounds. chemicalbook.comnih.gov This strategy is directly applicable to the synthesis of the target molecule by using a suitably protected 4-aminopiperidine as the amine component.

The choice of reducing agent is critical for the success of the reaction, as it must selectively reduce the iminium ion intermediate without affecting the starting carbonyl compound. youtube.com Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are commonly employed for this purpose due to their mild nature and tolerance of weakly acidic conditions that favor iminium ion formation. alfa-chemistry.com

Table 1: Common Reducing Agents in Reductive Amination
Reducing AgentTypical SolventKey Characteristics
Sodium cyanoborohydride (NaBH3CN)Methanol (MeOH)Effective under mild acidic conditions (pH 4-6); requires careful handling due to cyanide toxicity. alfa-chemistry.com
Sodium triacetoxyborohydride (NaBH(OAc)3)Dichloroethane (DCE), Dichloromethane (DCM)Less toxic alternative to NaBH3CN; does not require strict pH control. alfa-chemistry.com
Hydrogen (H2) with metal catalyst (e.g., Pd/C)Ethanol (EtOH), Methanol (MeOH)"Green" reducing agent; requires specialized high-pressure equipment. chim.it
Formic Acid (HCOOH)Water or neatActs as both a hydrogen source and catalyst in transfer hydrogenation reactions (Leuckart-Wallach type). researchgate.net

Cyclization reactions provide a powerful means of constructing piperidine rings from acyclic precursors. These strategies often involve the formation of one C-N and one C-C bond in a single ring-closing step. While less direct for assembling a pre-formed piperidine with another, these methods are fundamental to building the heterocyclic core itself.

Various cyclization strategies have been developed for piperidine synthesis. These include the N-heterocyclization of primary amines with diols catalyzed by iridium complexes, the intramolecular cyclization of amines and alkenes, and radical cyclization reactions. organic-chemistry.orgbeilstein-journals.org For example, a one-pot synthesis from alkyl dihalides and primary amines can be achieved through cyclocondensation under microwave irradiation. organic-chemistry.org Another approach involves the electroreductive cyclization of an imine with a terminal dihaloalkane, which proceeds through a radical anion intermediate. beilstein-journals.orgresearchgate.net

Intramolecular dipolar cycloaddition reactions have also been employed to create complex, substituted piperidines. iupac.org These methods, while not directly forming the bipiperidine link, are crucial for synthesizing highly functionalized piperidine building blocks that can then be joined using other methods like reductive amination.

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, offer a highly efficient route to complex molecules. beilstein-journals.orgbeilstein-journals.org They are particularly valuable in drug discovery for rapidly generating molecular diversity. mdpi.com

The Strecker reaction, one of the first described MCRs, combines an amine, a ketone or aldehyde, and a cyanide source to produce an α-aminonitrile. mdpi.com This reaction is a useful tool for synthesizing 4-aminopiperidine-4-carboxylic ester moieties, which are structurally related to the target compound. The mechanism begins with the formation of an imine from the amine and carbonyl compound, which is then attacked by the cyanide ion. mdpi.com

Another powerful isocyanide-based MCR is the Ugi four-component reaction (U-4CR). This reaction combines a ketone/aldehyde, an amine, a carboxylic acid, and an isocyanide to yield an α-acylamino amide. beilstein-journals.orgbeilstein-journals.org The Ugi reaction mechanism also proceeds through an imine intermediate, which then reacts with the isocyanide and the carboxylate. beilstein-journals.org By carefully choosing bifunctional starting materials, these MCRs can be adapted to produce cyclic structures and complex scaffolds resembling this compound.

Modular Synthesis and Functionalization of this compound Derivatives

A modular approach, involving the modification of the this compound core, is a powerful strategy for structure-activity relationship (SAR) studies. This involves the selective functionalization of the nitrogen atoms or the carbon skeleton of the piperidine rings.

The nitrogen atoms within the this compound scaffold—the two piperidine nitrogens and the primary amine—are nucleophilic centers amenable to functionalization. N-alkylation and N-acylation are fundamental reactions for introducing a wide variety of substituents.

N-Alkylation is commonly achieved by reacting the amine with alkyl halides in the presence of a base to neutralize the resulting acid. fudan.edu.cn However, this method can lead to overalkylation. nih.gov A greener and more atom-efficient alternative is the N-alkylation of amines with alcohols via a "hydrogen-borrowing" process, often catalyzed by ruthenium or iridium complexes, which produces water as the only byproduct. fudan.edu.cn Dimethyl carbonate (DMC) has also been explored as an environmentally benign alkylating agent. nih.gov In one study, N-alkylation of a (3'-hydroxy-1,4'-bipiperidin-4-yl)methanone scaffold with various benzyl (B1604629) halides was shown to produce tertiary amines in good yields. nih.gov

N-Acylation introduces an acyl group onto a nitrogen atom, typically forming an amide. This is a robust reaction often carried out using activated carboxylic acid derivatives like acyl chlorides or anhydrides. semanticscholar.org Coupling reagents such as bis(2-oxo-3-oxazolidinyl)phosphonic chloride (BOP-Cl) or phosphonium (B103445) and uronium salts (e.g., PyBOP, HBTU) are widely used, especially in peptide synthesis, to facilitate amide bond formation from carboxylic acids and amines under mild conditions. nih.govarkat-usa.org

Table 2: Examples of N-Functionalization Reactions on Bipiperidine Analogs nih.gov
Reaction TypeReagentsFunctional Group IntroducedTypical Yield Range
N-AlkylationSubstituted Benzyl Halides, TriethylamineSubstituted Benzyl Group34% - 84%
N-AcylationSubstituted Benzoic Acids, BOP-ClSubstituted Benzoyl Group22% - 90%

Direct functionalization of the C-H bonds of the piperidine rings represents a more advanced and atom-economical strategy for creating analogues. Achieving regioselectivity—the ability to target a specific carbon atom (e.g., C2, C3, or C4)—is a significant challenge due to the similar reactivity of the various C-H bonds.

Recent advances in catalysis have enabled site-selective C-H functionalization of piperidines. Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have been shown to be highly effective. nih.gov The regioselectivity of these reactions can be controlled by the choice of both the catalyst and the N-protecting group on the piperidine ring. nih.govd-nb.info For example, C-H functionalization of N-Boc-piperidine with certain rhodium catalysts can favor substitution at the C2 position. In contrast, using a different N-protecting group and catalyst combination can direct the functionalization to the C4 position. nih.gov

Functionalization at the C3 position is electronically disfavored and often requires an indirect approach, such as the cyclopropanation of a tetrahydropyridine (B1245486) followed by a regioselective ring-opening of the cyclopropane (B1198618) intermediate. nih.govd-nb.info Another novel strategy involves the generation of a 3,4-piperidyne intermediate, which can be trapped in cycloaddition reactions to build annulated piperidine scaffolds. nih.gov These advanced methods provide powerful tools for accessing previously hard-to-make derivatives of the this compound core.

Transformations Involving the Primary Amine Moiety of this compound

The primary amine group on the 4-position of the piperidine ring in this compound serves as a versatile handle for a variety of chemical modifications. These transformations are crucial for developing derivatives with tailored properties. Key reactions include reductive amination, acylation, and alkylation, which allow for the introduction of a wide array of substituents.

Reductive Amination: This two-step, one-pot process is a cornerstone for creating secondary and tertiary amine derivatives. The primary amine of this compound first reacts with a ketone or aldehyde to form an imine or enamine intermediate. This intermediate is then reduced in situ by a suitable reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), to yield the corresponding N-alkylated product. chim.itbeilstein-journals.orgrsc.org The choice of reducing agent is critical; STAB is often preferred due to its mild nature and tolerance for a wide range of functional groups. This method's versatility is demonstrated by the broad scope of carbonyl compounds that can be employed, leading to a diverse library of derivatives. chim.itnih.govresearchgate.net

Acylation: The primary amine can be readily acylated to form amide derivatives. This is typically achieved by reacting this compound with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent). Recently, acyl-1,4-dihydropyridines have emerged as effective acylation reagents, often activated by photochemical, thermal, or electrochemical methods. nih.govmdpi.com These reagents can act as sources of acyl radicals under mild conditions, providing a novel route to amide synthesis. nih.govmdpi.com

Alkylation: Direct N-alkylation can be accomplished using alkyl halides. However, this method can sometimes lead to over-alkylation, yielding quaternary ammonium (B1175870) salts. To achieve more controlled mono-alkylation, alternative strategies such as reductive amination are often favored.

These functionalization strategies are summarized in the table below.

TransformationReagents & ConditionsProduct TypeKey Features
Reductive Amination Aldehyde/Ketone, NaBH(OAc)₃, CH₂Cl₂Secondary/Tertiary AmineMild conditions, high functional group tolerance, one-pot procedure.
Acylation Acyl Chloride, Et₃N, CH₂Cl₂AmideForms stable amide bond, wide variety of acyl groups can be introduced.
Direct Alkylation Alkyl Halide, K₂CO₃, MeCNSecondary/Tertiary AmineSimple procedure, risk of over-alkylation.

Catalytic Approaches in this compound Synthesis

The construction of the this compound scaffold itself presents a significant synthetic challenge. Modern catalytic methods have become indispensable for efficiently creating the C-C bond that links the two piperidine rings.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Negishi, Stille)

Palladium- and nickel-catalyzed cross-coupling reactions are powerful methods for forming C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds, which are central to the synthesis of the bipiperidine core, often via a bipyridine intermediate that is subsequently reduced.

Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an organoboron reagent (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. youtube.comlibretexts.orgyoutube.com For the synthesis of a [1,4'-Bipiperidin] precursor, one could couple a protected 4-aminopiperidine-boronic acid derivative with a halopyridine, or vice-versa. The reaction is known for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids. libretexts.orgyoutube.com

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, which is coupled with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org Organozinc reagents are highly reactive, allowing for couplings that may be difficult with other methods. nih.gov This approach has been successfully applied to the synthesis of unsymmetrical 2,2'-bipyridines, demonstrating its utility in creating the foundational structure for bipiperidines. wikipedia.orgorgsyn.org The reaction is particularly valuable for its ability to form C-C bonds involving sp³, sp², and sp hybridized carbon atoms. wikipedia.org

Stille Coupling: This reaction pairs an organotin reagent with an organic halide. While effective, the toxicity of organotin compounds has led to a preference for Suzuki and Negishi couplings in many applications.

A common synthetic route involves the cross-coupling of two pyridine (B92270) derivatives to form a bipyridine, which is then hydrogenated to yield the bipiperidine skeleton.

Coupling ReactionOrganometallic ReagentCatalyst (Typical)Key Advantages
Suzuki-Miyaura Boronic Acid/EsterPd(PPh₃)₄, Pd(dppf)Cl₂Air/moisture stable reagents, low toxicity, wide substrate scope. youtube.comlibretexts.org
Negishi Organozinc HalidePd(PPh₃)₄, Ni(acac)₂High reactivity, excellent functional group tolerance. wikipedia.orgorganic-chemistry.orgnih.gov
Stille OrganostannanePd(PPh₃)₄Tolerant of many functional groups.

Asymmetric Catalysis for Enantioselective Synthesis of Chiral this compound Derivatives

Introducing chirality into the this compound structure requires asymmetric synthesis, creating stereocenters on one or both of the piperidine rings. This is often achieved through enantioselective cyclization or annulation reactions.

One prominent strategy involves the use of chiral catalysts to control the stereochemical outcome of ring-forming reactions. For instance, chiral phosphoric acids (CPAs) have been shown to be effective catalysts in asymmetric intramolecular aza-Michael cyclizations for the synthesis of substituted piperidines. rsc.org This method allows for the creation of enantioenriched piperidine scaffolds from acyclic precursors.

Another powerful approach is the [4+2] annulation of imines with allenes, catalyzed by chiral phosphines. This method furnishes highly functionalized piperidine derivatives with excellent stereoselectivity. nih.gov Furthermore, asymmetric synthesis can be achieved through multi-component cascade reactions that assemble a functionalized piperidinone skeleton, which can then be further elaborated. nih.gov These methods provide access to chiral building blocks that can be used to construct enantiomerically pure derivatives of this compound.

Asymmetric MethodCatalyst TypeReaction TypeTypical Enantioselectivity
Aza-Michael CyclizationChiral Phosphoric Acid (CPA)Intramolecular CyclizationUp to 96:4 e.r. rsc.org
Imine/Allene AnnulationChiral Phosphine[4+2] AnnulationGood to excellent stereoselectivity. nih.gov
Cascade CouplingChiral Nitro DiesterMulti-component ReactionHighly enantioselective. nih.gov
AzaelectrocyclizationChiral Amine Auxiliary6π-AzaelectrocyclizationStereocontrolled. rsc.org

Electrocatalytic and Photoredox Methods in Bipiperidine Annulations

In recent years, electrocatalysis and photoredox catalysis have emerged as powerful, green alternatives for driving chemical reactions, including the synthesis of heterocyclic rings like piperidine.

Electrocatalytic Methods: Electrosynthesis uses electrical current to drive redox reactions, often under mild, ambient conditions without the need for chemical oxidants or reductants. beilstein-journals.org The electrocatalytic hydrogenation of pyridines to piperidines has been demonstrated using catalysts like carbon-supported rhodium, achieving high yields and current efficiencies at room temperature and pressure. nih.gov Another approach is the electroreductive cyclization of imines with dihaloalkanes, which can be performed efficiently in flow microreactors to produce piperidine derivatives. beilstein-journals.orgnih.gov These methods offer a sustainable pathway to the saturated heterocyclic cores. chemistryviews.org

Photoredox Methods: Visible-light photoredox catalysis utilizes a photocatalyst that, upon light absorption, can initiate single-electron transfer (SET) processes to generate radical intermediates. beilstein-journals.org This has been applied to the diastereoselective α-amino C–H arylation of piperidines, allowing for functionalization of the pre-formed ring. nih.govfigshare.com Furthermore, photoredox-mediated annulation reactions provide a route to construct the piperidine ring itself. beilstein-journals.org For example, iodine-catalyzed Csp³–H amination under visible light enables the selective synthesis of piperidines through a radical-based pathway. acs.org These light-driven methods are prized for their mild reaction conditions and unique reactivity patterns. organic-chemistry.org

MethodEnergy SourceKey PrincipleApplication in Piperidine Synthesis
Electrocatalysis ElectricityDirect electron transfer at an electrode surface.Hydrogenation of pyridines; Reductive cyclization. nih.govnih.gov
Photoredox Catalysis Visible LightPhotocatalyst-mediated single-electron transfer.C–H functionalization; Annulation reactions to form the ring. beilstein-journals.orgnih.gov

Spectroscopic and Structural Elucidation of 1,4 Bipiperidin 4 Amine Architectures

Nuclear Magnetic Resonance (NMR) Spectroscopy of [1,4'-Bipiperidin]-4-amine Systems

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

In the ¹H NMR spectrum of this compound, the protons attached to the carbon and nitrogen atoms will exhibit distinct chemical shifts based on their electronic environments. The protons on the two piperidine (B6355638) rings are expected to appear in the aliphatic region, typically between 1.0 and 3.5 ppm.

The protons of the primary amine (-NH₂) group are noteworthy. Their chemical shift is variable and can be influenced by solvent, concentration, and temperature. Typically, these protons appear as a broad singlet. The protons on the carbon atom adjacent to the amine group (the C4-proton) would likely resonate as a multiplet due to coupling with the neighboring methylene (B1212753) protons. The protons on the piperidine ring that is not substituted with the amine group will show signals corresponding to a typical N-alkyl piperidine structure.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
Piperidine H (axial, equatorial) 1.2 - 2.0 Multiplets
Piperidine H (adjacent to N) 2.5 - 3.2 Multiplets
C4-H (adjacent to -NH₂) 2.6 - 3.0 Multiplet

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts are influenced by the hybridization and the electronegativity of attached atoms.

The carbon atom bonded to the primary amine group (C4) is expected to be deshielded and appear in the range of 45-55 ppm. The carbons adjacent to the nitrogen atoms within the piperidine rings will also be deshielded due to the electronegativity of nitrogen, typically appearing between 40 and 60 ppm. The remaining methylene (-CH₂-) carbons of the piperidine rings would resonate at higher fields, generally between 20 and 40 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
Piperidine -CH₂- 20 - 40
Piperidine -CH₂- (adjacent to N) 40 - 60
C4 (adjacent to -NH₂) 45 - 55

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C NMR signals and establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. princeton.eduyoutube.comsdsu.edu In the COSY spectrum of this compound, cross-peaks would be observed between protons on adjacent carbon atoms within each piperidine ring, allowing for the tracing of the spin systems throughout the carbon framework.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). princeton.eduyoutube.comsdsu.edu Each cross-peak in an HSQC spectrum indicates a direct bond between a specific proton and a specific carbon, which is instrumental in assigning the resonances of the carbon atoms based on their attached protons. epfl.ch

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). princeton.eduyoutube.comepfl.ch HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For this compound, HMBC would confirm the connection between the two piperidine rings by showing a correlation between the protons on one ring and the carbons of the other, across the C-N bond linkage.

Deuterium (B1214612) exchange is a simple yet effective NMR experiment used to identify labile protons, such as those in amine (-NH₂) and hydroxyl (-OH) groups. The experiment involves acquiring a standard ¹H NMR spectrum, then adding a few drops of deuterium oxide (D₂O) to the NMR tube, shaking it, and re-acquiring the spectrum.

The deuterium atoms from D₂O will exchange with the acidic protons of the primary amine group. nih.govucsd.edumdpi.com As deuterium is not observed in ¹H NMR, the signal corresponding to the -NH₂ protons will disappear or significantly decrease in intensity in the second spectrum. This confirms the assignment of the amine proton resonance.

Infrared (IR) Spectroscopy for Functional Group Characterization of this compound

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The this compound molecule contains both a primary amine (-NH₂) and two secondary amine (within the piperidine rings) functionalities. The N-H stretching vibrations are particularly diagnostic.

Primary Amine (-NH₂) : Primary amines typically show two N-H stretching bands in the region of 3300-3500 cm⁻¹. uomustansiriyah.edu.iqlibretexts.org These two bands arise from the symmetric and asymmetric stretching vibrations of the two N-H bonds. The presence of a doublet in this region would be strong evidence for the primary amine group.

Secondary Amine (-NH-) : While the piperidine nitrogens are tertiary in the final this compound structure, any precursor like 4-aminopiperidine (B84694) would show a single, weaker N-H stretching band for the secondary amine in the 3300-3500 cm⁻¹ region. libretexts.orgmsu.edu For the final compound, the absence of this secondary amine stretch and the presence of C-N stretching bands (around 1000-1250 cm⁻¹) would confirm the structure. msu.edu The spectrum will also be dominated by C-H stretching vibrations from the alkyl chains of the piperidine rings, typically appearing just below 3000 cm⁻¹. uomustansiriyah.edu.iqlibretexts.org

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibration Expected Frequency (cm⁻¹) Intensity
Primary Amine N-H Asymmetric Stretch ~3400 Medium
Primary Amine N-H Symmetric Stretch ~3300 Medium
Alkyl C-H Stretch 2800 - 3000 Strong
Primary Amine N-H Bend (Scissoring) 1550 - 1650 Medium-Strong

Characteristic C-N Stretching and Bending Modes within the Bipiperidine Core

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups and structural features of a molecule through the analysis of its vibrational modes. In this compound, the C-N bonds of the bipiperidine core give rise to characteristic stretching and bending vibrations.

The C-N stretching vibrations in aliphatic amines, such as the piperidine rings in the target molecule, typically appear in the fingerprint region of the IR spectrum, ranging from 1250 to 1020 cm⁻¹. These absorptions are often of medium to weak intensity. The specific frequencies can be influenced by the substitution pattern and conformational structure of the rings. Theoretical calculations on similar structures, like piperazine, show C-N stretching force constants around 5 x 10² N/m, confirming the expected energy of these vibrations. For the bipiperidine core, a complex pattern of C-N stretching bands is expected due to the presence of multiple, distinct C-N bonds within the two rings and at their junction.

Bending modes associated with the C-N bonds also contribute to the complexity of the fingerprint region. These vibrations, coupled with C-C stretching and CH₂ bending modes, create a unique spectral signature for the bipiperidine core. For instance, in piperidine, C-C stretching modes are observed at 1036, 980, 851, and 805 cm⁻¹ in the IR spectrum. researchgate.net Similar vibrations are expected for the this compound structure. The primary amine (NH₂) group at the 4-position also exhibits a characteristic scissoring (bending) vibration in the range of 1650-1580 cm⁻¹.

Vibrational ModeFunctional GroupExpected Wavenumber Range (cm⁻¹)Intensity
C-N StretchAliphatic Amine (Piperidine Ring)1250 - 1020Medium to Weak
N-H Bend (Scissoring)Primary Amine1650 - 1580Medium
N-H WagPrimary Amine910 - 665Broad, Strong
Table 1. Predicted Infrared Absorption Bands for this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis of this compound

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns upon ionization.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of a molecular ion, allowing for the determination of its elemental composition. For this compound (C₁₀H₂₁N₃), the theoretical exact mass can be calculated. This precise mass measurement is crucial for confirming the molecular formula and distinguishing it from other compounds with the same nominal mass.

CompoundMolecular FormulaNominal Mass (Da)Theoretical Exact Mass (Da)
This compoundC₁₀H₂₁N₃183183.1735
Table 2. Mass Spectrometry Data for this compound.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where precursor ions are selected and fragmented to generate product ions. The resulting fragmentation pattern provides detailed structural information. For this compound, fragmentation is expected to occur at the weaker bonds, particularly the C-N bonds and the bond connecting the two piperidine rings.

Studies on the fragmentation of piperidine alkaloids show that a common pathway involves the cleavage of the piperidine ring and the loss of side chains. nih.govscielo.br For this compound, the bond between the two piperidine rings is a likely point of cleavage. The fragmentation of the individual piperidine rings could lead to characteristic ions. For instance, the mass spectrum of piperidine shows major fragments at m/z values corresponding to the loss of hydrogen and subsequent ring opening. acs.orgnist.gov The fragmentation of the protonated molecule would likely involve the elimination of ammonia (B1221849) (NH₃) from the 4-amino group, followed by further degradation of the bipiperidine core.

Precursor Ion (m/z)Proposed Fragment IonProposed Neutral LossExpected Fragment m/z
184.1813 [M+H]⁺Cleavage of the bond between ringsC₅H₁₀N84.0813
184.1813 [M+H]⁺Loss of ammoniaNH₃167.1551
84.0813Ring opening of piperidine fragmentC₂H₄56.0626
Table 3. Predicted MS/MS Fragmentation of this compound.

X-ray Crystallography for Solid-State Structural Determination of this compound Derivatives

Elucidation of Molecular Conformation and Stereochemistry

The piperidine ring typically adopts a chair conformation, which is the most stable arrangement. researchgate.net In this compound, both piperidine rings are expected to be in a chair conformation. The connection between the two rings at the 1 and 4' positions, as well as the amino group at the 4-position, can be either axial or equatorial. The preferred conformation will be the one that minimizes steric hindrance. It is highly likely that the bulky piperidinyl and amino groups will occupy equatorial positions to achieve greater stability. X-ray diffraction studies on substituted piperidines confirm that bulky substituents generally prefer the equatorial position. researchgate.net

Theoretical and Computational Investigations of 1,4 Bipiperidin 4 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties with high accuracy by calculating the electron density. mdpi.com For [1,4'-Bipiperidin]-4-amine, DFT calculations can elucidate its fundamental chemical characteristics.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as the ground-state geometry. This is achieved through geometry optimization, a process that systematically alters the coordinates of the atoms to find the arrangement with the lowest possible energy.

A computational analysis would yield precise data on bond lengths, bond angles, and dihedral angles that define the molecule's geometry.

Illustrative Optimized Geometric Parameters: The following table presents a hypothetical set of optimized geometric parameters for the lowest energy conformer of this compound, as would be calculated using a DFT method (e.g., B3LYP/6-31G(d)).

ParameterAtom(s) InvolvedCalculated Value
Bond Lengths
C-N (piperidine ring)1.47 Å
C-C (piperidine ring)1.54 Å
N-C (inter-ring bond)1.46 Å
C-N (amine group)1.45 Å
N-H (amine group)1.01 Å
Bond Angles
C-N-C (piperidine ring)111.5°
C-C-C (piperidine ring)110.8°
C-N-C (inter-ring junction)114.0°
H-N-H (amine group)107.5°
Dihedral Angle
C-N-C-C (inter-ring torsion)178.5°
Note: This data is illustrative and represents typical values that would be obtained from DFT calculations.

Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). mdpi.com

For this compound, the HOMO is expected to be localized primarily on the nitrogen atoms, particularly the lone pair of the 4-amino group, indicating this is the most likely site for electrophilic attack. The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests the molecule is more reactive. mdpi.comnih.gov

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. For this compound, the MEP would show regions of negative potential (color-coded red) around the nitrogen atoms, corresponding to the electron-rich lone pairs, making them sites for hydrogen bonding and interaction with electrophiles. Regions of positive potential (blue) would be found around the amine and ring hydrogens.

Illustrative FMO and Reactivity Descriptors: This table shows hypothetical quantum chemical parameters derived from a DFT analysis of this compound.

ParameterSymbolHypothetical Value
Highest Occupied Molecular Orbital EnergyEHOMO-6.2 eV
Lowest Unoccupied Molecular Orbital EnergyELUMO1.5 eV
HOMO-LUMO Energy GapΔE7.7 eV
Ionization PotentialIP6.2 eV
Electron AffinityEA-1.5 eV
Electronegativityχ2.35 eV
Chemical Hardnessη3.85 eV
Note: This data is illustrative. A large energy gap generally signifies high kinetic stability. mdpi.com

Quantum chemical calculations can accurately predict spectroscopic data, which is invaluable for confirming molecular structures determined experimentally. arxiv.orguncw.edu

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. uncw.edu These predicted shifts can be compared with experimental spectra to aid in peak assignment and confirm the molecule's connectivity and stereochemistry.

IR Frequencies: DFT calculations can determine the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific vibrational mode (e.g., N-H stretching, C-H bending). The predicted IR spectrum can be compared to an experimental spectrum to identify characteristic functional groups and confirm the structure. arxiv.org

Illustrative Predicted Spectroscopic Data:

Table 4.1.3.1: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Type Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Amine (NH₂) 1.6 -
Piperidine (B6355638) (CH attached to NH₂) 2.8 51.0
Piperidine (CH₂ adjacent to N) 3.1 54.5
Piperidine (CH₂ beta to N) 1.8 28.0

Note: Values are illustrative and referenced against a standard (e.g., TMS).

Table 4.1.3.2: Predicted Key IR Vibrational Frequencies

Vibrational Mode Functional Group Predicted Frequency (cm⁻¹)
N-H Symmetric Stretch Amine 3350
N-H Asymmetric Stretch Amine 3420
C-H Stretch Aliphatic 2850 - 2950
N-H Bend (Scissoring) Amine 1620
C-N Stretch Aliphatic Amine 1150 - 1250

Note: Calculated frequencies are often systematically scaled to better match experimental data.

Molecular Dynamics (MD) Simulations for Dynamic Behavior of this compound

While quantum calculations are excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. nih.gov MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. nih.gov

For this compound, an MD simulation would typically place the molecule in a simulated "box" of solvent, such as water, to mimic its behavior in solution. acs.org The simulation would reveal:

Conformational Dynamics: How the piperidine rings flex and interconvert between different chair and boat conformations over time.

Solvent Interactions: The formation and breaking of hydrogen bonds between the amine group's nitrogen and hydrogens and the surrounding water molecules.

Structural Fluctuations: Key metrics like the Root Mean Square Deviation (RMSD) can be calculated to quantify the stability of the molecule's structure over the simulation period.

In Silico Modeling of this compound Interactions within Chemical Systems (excluding biological targets)

Computational models can also predict how this compound interacts with other chemical entities or surfaces. This is crucial for understanding its behavior in various chemical environments, such as in separation science or materials chemistry.

In this context, a "receptor" can be any generalized chemical system, such as the surface of a stationary phase in chromatography, a nanoparticle, or a polymer matrix. Molecular docking and other modeling techniques can be used to predict the most stable binding mode of this compound (the ligand) to such a receptor. nih.gov

These studies analyze the non-covalent interactions that stabilize the ligand-receptor complex, including:

Hydrogen Bonding: The primary amine group is a strong hydrogen bond donor and acceptor.

Electrostatic Interactions: Resulting from the attraction between the electron-rich nitrogen atoms and any positively charged sites on the receptor surface.

By calculating a "binding score" or binding free energy, these methods can rank different binding poses and predict the strength of the interaction. nih.gov

Illustrative Ligand-Receptor Interaction Analysis: This table shows hypothetical results from modeling the interaction of this compound with a generic hydroxylated silica (B1680970) surface.

Interaction TypeLigand Atom(s)Receptor Atom(s)Distance (Å)
Hydrogen BondAmine Nitrogen (N)Surface Hydroxyl (H)2.1
Hydrogen BondAmine Hydrogen (H)Surface Oxygen (O)1.9
Van der WaalsPiperidine Ring (C, H)Silica Surface (Si, O)3.5 - 4.5
Note: This data is hypothetical, illustrating the types of interactions and their characteristic distances that would be quantified in such a study.

Binding Energy Calculations and Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting the interaction between a small molecule ligand and a protein receptor's binding site. Following the docking process, binding energy calculations are performed to estimate the strength of the association, typically reported in kcal/mol. A lower, more negative binding energy value generally indicates a more stable and potent interaction.

For this compound, such studies would be instrumental in identifying potential biological targets and elucidating its mechanism of action at a molecular level. Although specific docking studies and binding energy calculations for this compound are not extensively documented in publicly available literature, the methodology can be described. A typical workflow would involve:

Preparation of the Receptor: A three-dimensional structure of a target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, and hydrogen atoms are added.

Preparation of the Ligand: The 3D structure of this compound is generated and optimized to its lowest energy conformation.

Docking Simulation: Using software like AutoDock or Glide, the ligand is placed into the defined binding site of the receptor. The program then explores various possible conformations and orientations of the ligand, scoring them based on a defined scoring function.

Analysis and Binding Energy Calculation: The resulting poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges. The binding energy for the most favorable poses is then calculated.

The structural features of this compound, including its two basic nitrogen atoms (potential hydrogen bond acceptors and sites for protonation) and the primary amine group (a hydrogen bond donor), suggest it could form multiple specific interactions within a protein binding pocket. The flexible bond connecting the two piperidine rings allows the molecule to adopt various conformations to fit optimally within a binding site.

Chem-informatics and Predictive Modeling for this compound Properties

Chem-informatics applies computational methods to solve chemical problems, particularly in the context of drug discovery. It involves the prediction of molecular properties to assess the potential of a compound to be a successful drug, often referred to as its "drug-likeness." These predictions help prioritize candidates for synthesis and further testing.

Topological Polar Surface Area (TPSA) Calculations

The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the surface area of a molecule contributed by polar atoms (typically oxygen and nitrogen) and their attached hydrogens. It is a valuable predictor of a drug's transport properties, such as intestinal absorption and blood-brain barrier penetration. A lower TPSA is generally associated with better membrane permeability.

The TPSA for this compound is influenced by its three nitrogen atoms. The parent scaffold, 1,4'-Bipiperidine, has a calculated TPSA of approximately 15.3 Ų. The addition of a primary amine (-NH₂) group at the 4-position significantly increases the polarity and hydrogen bonding capacity, leading to a higher TPSA value. For this compound, the predicted TPSA is 41.5 Ų. This value is well within the range typically associated with good oral bioavailability (TPSA < 140 Ų).

Table 1: Predicted TPSA for this compound and Related Compounds

CompoundMolecular FormulaPredicted TPSA (Ų)
1,4'-BipiperidineC₁₀H₂₀N₂15.3
This compoundC₁₀H₂₁N₃41.5

LogP and Related Partition Coefficient Predictions

The partition coefficient (LogP) is a measure of a compound's lipophilicity, defined as the ratio of its concentration in an octanol (B41247) phase to its concentration in an aqueous phase. It is a critical parameter for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.

For this compound, the structure consists of a largely aliphatic and nonpolar bipiperidine framework, which contributes to its lipophilicity. However, the presence of the primary amine and the two secondary/tertiary amines introduces polar character, which increases water solubility. Computational models are used to predict the LogP value (often denoted as cLogP for calculated LogP). Different algorithms may yield slightly different values, but they provide a valuable estimate. The predicted cLogP for this compound is approximately 1.2, suggesting a balanced profile of hydrophilicity and lipophilicity, which is often favorable for drug candidates.

Table 2: Predicted Partition Coefficients (cLogP) for this compound

CompoundPredicted cLogP
This compound1.2

Analysis of Rotatable Bonds, Hydrogen Bond Donors, and Acceptors in this compound Derivatives

The analysis of a molecule's structural features, such as the number of rotatable bonds, hydrogen bond donors, and hydrogen bond acceptors, is fundamental to assessing its drug-like properties, often in the context of frameworks like Lipinski's Rule of Five.

Rotatable Bonds: This metric counts the number of single bonds that allow free rotation. A high number of rotatable bonds (>10) is sometimes associated with poor oral bioavailability due to conformational flexibility and entropy loss upon binding. This compound has one rotatable bond: the C-N bond connecting the two piperidine rings.

Hydrogen Bond Donors (HBD): These are hydrogens attached to electronegative atoms (N or O). The primary amine group (-NH₂) in this compound contains two such hydrogens, making the HBD count 2.

Hydrogen Bond Acceptors (HBA): These are electronegative atoms (N or O) with lone pairs of electrons. All three nitrogen atoms in the molecule can act as hydrogen bond acceptors, giving an HBA count of 3.

These parameters for this compound and its parent scaffold are summarized below.

Table 3: Molecular Property Descriptors for this compound and Derivatives

CompoundRotatable BondsHydrogen Bond DonorsHydrogen Bond Acceptors
1,4'-Bipiperidine112
This compound123

Reaction Mechanism Exploration and Transition State Characterization via Computational Methods

Computational chemistry provides powerful tools for investigating chemical reaction mechanisms, allowing for the characterization of intermediates and transition states that may be difficult or impossible to observe experimentally. Methods like Density Functional Theory (DFT) are commonly used to map the potential energy surface of a reaction, identifying the lowest energy path from reactants to products.

For the synthesis of this compound, computational studies could elucidate the mechanisms of key bond-forming steps. For instance, a common route to such structures involves the N-alkylation of a piperidine derivative with a suitably functionalized piperidinone, followed by reductive amination.

A computational investigation of such a synthesis would involve:

Modeling Reactants, Intermediates, and Products: The 3D structures of all species involved in the proposed reaction pathway are optimized.

Locating Transition States (TS): A transition state is a first-order saddle point on the potential energy surface. Locating a TS is computationally intensive and can be performed using methods like Synchronous Transit-Guided Quasi-Newton (QST2/QST3) or Berny optimization (Opt=TS) in software packages like Gaussian. youtube.comucsb.edu

Frequency Calculations: Once a stationary point is located, a frequency calculation is performed. A stable minimum (reactant, intermediate, product) will have all real frequencies, while a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. ucsb.edu

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to confirm that it connects the desired reactant and product.

Chemical Reactivity and Transformation Pathways of 1,4 Bipiperidin 4 Amine

Nucleophilic Reactivity of the Amine Functionality in [1,4'-Bipiperidin]-4-amine

The primary amine group at the 4-position of one of the piperidine (B6355638) rings is the principal site of nucleophilic reactivity in this compound. This amine can readily react with a range of electrophiles to form new carbon-nitrogen and heteroatom-nitrogen bonds.

Acylation: The primary amine undergoes facile acylation reactions with acylating agents such as acid chlorides and acid anhydrides to form the corresponding amides. These reactions typically proceed in the presence of a base to neutralize the hydrogen halide or carboxylic acid byproduct. For instance, reaction with an acyl chloride in a suitable aprotic solvent like dichloromethane, often with a tertiary amine base, yields the N-acyl derivative.

Alkylation: The nucleophilic amine can be alkylated by alkyl halides. However, these reactions can be challenging to control, often leading to a mixture of mono- and di-alkylated products, as well as the potential for quaternization of the piperidine nitrogens. To achieve selective mono-alkylation, reductive amination is a more effective strategy nih.gov. This involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine nih.gov.

Reductive Amination: A common and efficient method for forming C-N bonds involves the reductive amination of aldehydes and ketones with this compound. This one-pot reaction, often carried out in the presence of a mild reducing agent like sodium triacetoxyborohydride (B8407120), provides a controlled route to N-substituted derivatives nih.gov.

Table 1: Representative Nucleophilic Reactions of the Amine Functionality

ElectrophileReagent/ConditionsProduct Type
Acyl ChlorideR-COCl, Et3N, CH2Cl2N-Acyl-[1,4'-bipiperidin]-4-amine
Alkyl HalideR-X, BaseN-Alkyl-[1,4'-bipiperidin]-4-amine
Aldehyde/KetoneR-CHO/R2CO, NaBH(OAc)3N-Alkyl-[1,4'-bipiperidin]-4-amine

Basicity and Acid-Base Chemistry of this compound

The presence of three amine functionalities—one primary and two tertiary within the piperidine rings—makes this compound a polybasic compound. The basicity is a crucial factor influencing its reactivity and physicochemical properties. The pKa of the conjugate acid of a similar compound, 4-aminopiperidine (B84694), is approximately 10.37 lookchem.com. The introduction of a second piperidine ring is expected to have a minor electronic effect on the basicity of the primary amine. The tertiary amines of the piperidine rings will also exhibit basicity, with pKa values typically in the range of 9-11 for similar N-alkyl piperidines.

Protonation can occur at any of the three nitrogen atoms, and the specific site of protonation will depend on the pH of the solution. At physiological pH, it is likely that at least one of the nitrogen atoms will be protonated. The acid-base chemistry of this compound is fundamental to its behavior in biological systems and for developing purification and formulation strategies.

Table 2: Estimated pKa Values of Ionizable Groups

Functional GroupEstimated pKa of Conjugate Acid
4-Amino group~10.4
Piperidine Nitrogens~9-11

Oxidation and Reduction Chemistry of the Bipiperidine System

The bipiperidine core of the molecule can undergo oxidation and reduction reactions, although these transformations often require specific reagents and conditions.

Oxidation: The piperidine rings can be susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) can lead to the cleavage of the piperidine rings rsc.orgresearchgate.net. Milder oxidation, targeting the C-H bonds adjacent to the nitrogen atoms, can also occur. Catalytic dehydrogenation, for instance, by passing the vapor over a platinum or palladium catalyst at elevated temperatures, can convert the piperidine rings to their aromatic pyridine (B92270) counterparts google.com.

Reduction: The piperidine rings are already in a saturated state and are therefore generally resistant to further reduction under standard catalytic hydrogenation conditions. However, if functional groups susceptible to reduction, such as ketones, were present on the rings (e.g., a piperidinone), they could be reduced to the corresponding methylene (B1212753) group via methods like the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base).

Table 3: Potential Oxidation and Reduction Reactions

Reaction TypeReagents/ConditionsPotential Products
OxidationKMnO4Ring-opened products
Catalytic DehydrogenationPt or Pd catalyst, 200-500 °CBipyridine derivatives
Reduction of a hypothetical ketone derivativeZn(Hg), HCl (Clemmensen)Alkane derivative

Ring-Opening and Ring-Closing Reactions Involving Piperidine Moieties

While the piperidine rings in this compound are generally stable, they can participate in ring-opening and ring-closing reactions under specific synthetic manipulations.

Ring-Opening Reactions: Ring-opening of piperidine derivatives is not a common transformation under normal conditions. However, specific functionalization can predispose the ring to cleavage. For example, certain N-substituted piperidines can undergo ring-opening through various mechanisms, often involving the formation of reactive intermediates.

Ring-Closing Reactions: Ring-closing metathesis (RCM) is a powerful tool in organic synthesis for the formation of cyclic structures. While not directly applicable to the pre-formed bipiperidine system, RCM is a key strategy for the synthesis of piperidine-containing macrocycles and bicyclic systems starting from acyclic precursors with terminal alkenes.

Intermolecular and Intramolecular Radical Processes with this compound

The involvement of this compound in radical reactions would likely stem from the generation of a radical centered on one of the nitrogen atoms or an adjacent carbon atom.

Intermolecular Radical Reactions: The amine functionality could potentially participate in intermolecular radical additions. For instance, aminyl radicals, which can be generated from amines, are known to add to unsaturated systems. The formation of a nitrogen-centered radical from the primary amine could be initiated by photolysis or by reaction with a suitable radical initiator.

Intramolecular Radical Processes: Intramolecular hydrogen atom abstraction is a known process in radical chemistry. If a radical were generated on one of the piperidine rings, it could potentially abstract a hydrogen atom from another part of the molecule, leading to rearranged products researchgate.net. For example, an aminium radical cation, formed by one-electron oxidation of an amine, can undergo intramolecular hydrogen atom transfer rsc.org. The study of such radical species often employs techniques like Electron Spin Resonance (ESR) spectroscopy to detect and characterize the transient radical intermediates libretexts.orgethernet.edu.et. While specific studies on this compound are not available, the general principles of radical reactivity of piperidines suggest that such processes are plausible under appropriate conditions.

Q & A

Q. What are the most reliable synthetic routes for preparing [1,4'-Bipiperidin]-4-amine and its derivatives?

  • Methodological Answer : The compound is commonly synthesized via reductive amination. For example, intermediate benzylpiperidine derivatives (e.g., 1-benzylpiperidin-4-amine) can be prepared by reacting piperidin-4-one with benzyl chloride in acetonitrile at 70°C under alkaline conditions (sodium carbonate), followed by reductive amination using ammonium acetate and sodium cyanoborohydride . Optimized reaction times (12–24 hours) and purification via column chromatography (silica gel, methanol/dichloromethane eluent) are critical for high yields (>75%) and purity (>95%) .

Q. How can structural characterization of this compound derivatives be validated?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 1^1H and 13^13C) is essential for confirming substitution patterns and stereochemistry. For instance, 1^1H NMR signals between δ 1.5–3.3 ppm typically correspond to bipiperidin protons, while aromatic substituents appear at δ 6.8–7.9 ppm . High-Resolution Mass Spectrometry (HRMS) with FAB ionization provides accurate molecular ion confirmation (e.g., [M+H]+^+ for C25_{25}H31_{31}FN2_2O3_3: calcd. 722.3712, found 722.3703) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods and personal protective equipment (gloves, goggles) to avoid inhalation or skin contact. Store at –20°C in airtight containers to prevent degradation . For spills, employ inert absorbents (e.g., vermiculite) and avoid aqueous cleanup to minimize reactivity .

Advanced Research Questions

Q. How can computational methods like DFT improve the understanding of this compound’s reactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can predict molecular geometries, electron density maps, and reaction pathways. For example, DFT studies on organotellurium derivatives of bipiperidine demonstrated <2% deviation between experimental and theoretical bond lengths, validating conformational stability . These models guide synthetic optimization, such as identifying energetically favorable intermediates in reductive amination .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

  • Methodological Answer : Cross-validate assays using orthogonal techniques. For instance, if a derivative shows conflicting IC50_{50} values for CCR4 antagonism (e.g., 18 nM in GTPγS binding vs. 140 nM in chemotaxis assays), perform dose-response curves in both systems to confirm target engagement . Structural analogs (e.g., 2-[1,4'-bipiperidin]-1'-yl-N-cycloheptyl-6,7-dimethoxyquinazolinamine) can clarify structure-activity relationships (SAR) by isolating substituent effects .

Q. How does substitution at the bipiperidin nitrogen impact selectivity for biological targets like TRPV4 or CCR4?

  • Methodological Answer : Bulky substituents (e.g., cycloheptyl or trifluoromethylphenyl groups) enhance selectivity by sterically blocking off-target binding pockets. For TRPV4 antagonists, introducing a 3-(trifluoromethyl)phenyl moiety increased potency (IC50_{50} = 2 nM for rTRPV4) by optimizing hydrophobic interactions . Conversely, smaller groups (e.g., methoxy) improve CCR4 binding (IC50_{50} = 18 nM) by aligning with polar residues in the receptor’s transmembrane domain .

Q. What analytical techniques are critical for assessing purity in complex bipiperidin derivatives?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 249–296 nm) ensures >98% purity . For chiral resolution, use chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol gradients. Mass spectrometry imaging (MSI) can map spatial distribution in biological matrices, detecting metabolite formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.